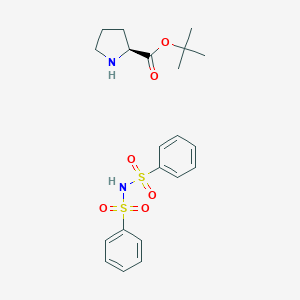

H-Pro-OtBu . dibenzenesulfonimide

Description

H-Pro-OtBu·dibenzenesulfonimide (CAS 83283-35-6) is a sulfonimide salt derived from L-proline tert-butyl ester. Its chemical formula is C₂₁H₂₈N₂O₆S₂, with a molecular weight of 468.59 g/mol. The compound exhibits a melting point of 160–162°C (dec.) and requires storage at -15°C due to its thermal sensitivity . Structurally, it combines a proline tert-butyl ester moiety with dibenzenesulfonimide, a sulfonamide-derived counterion. This configuration enhances its stability in organic synthesis, particularly in peptide coupling and electrochemical applications .

Properties

IUPAC Name |

N-(benzenesulfonyl)benzenesulfonamide;tert-butyl (2S)-pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4S2.C9H17NO2/c14-18(15,11-7-3-1-4-8-11)13-19(16,17)12-9-5-2-6-10-12;1-9(2,3)12-8(11)7-5-4-6-10-7/h1-10,13H;7,10H,4-6H2,1-3H3/t;7-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCDJOBXFKHRJN-ZLTKDMPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCCN1.C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901003258 | |

| Record name | tert-Butyl prolinate--N-(benzenesulfonyl)benzenesulfonamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83283-35-6 | |

| Record name | L-Proline, 1,1-dimethylethyl ester, compd. with N-(phenylsulfonyl)benzenesulfonamide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83283-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl L-prolinate, compound with N-(phenylsulphonyl)benzenesulphonamide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083283356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl prolinate--N-(benzenesulfonyl)benzenesulfonamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl L-prolinate, compound with N-(phenylsulphonyl)benzenesulphonamide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-OtBu . dibenzenesulfonimide typically involves the reaction of benzenesulfonyl chloride with benzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

H-Pro-OtBu . dibenzenesulfonimide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

H-Pro-OtBu . dibenzenesulfonimide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of H-Pro-OtBu . dibenzenesulfonimide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

Research Findings and Limitations

- Electrochemical Studies : Evidence from 2019 highlights that H-Pro-OtBu·dibenzenesulfonimide participates in PCET-driven aromatic C–H imidation, outperforming other sulfonimides in regioselectivity .

- Synthesis Challenges : The compound’s low storage temperature (-15°C) complicates industrial handling compared to room-temperature-stable sulfonamides .

- Data Gaps: Limited comparative studies on its solubility or toxicity (e.g., WGK Germany 3 classification suggests environmental hazard ) necessitate further research.

Biological Activity

H-Pro-OtBu (L-Proline tert-butyl ester) is a compound that has garnered attention in various fields, including biochemistry and pharmaceuticals, due to its significant biological activities. Its biological activity is often studied in the context of its applications in peptide synthesis and as a potential therapeutic agent. When combined with dibenzenesulfonimide, it may exhibit enhanced properties that could be beneficial for specific biochemical applications.

- Chemical Name : L-Proline tert-butyl ester

- Molecular Formula : C9H17NO2

- Molecular Weight : 171.24 g/mol

- CAS Number : 2812-46-6

Biological Activity Overview

H-Pro-OtBu has been primarily studied for its role in peptide synthesis and as a building block for biologically active compounds. Its activity is largely attributed to its ability to participate in various chemical reactions, including those that involve nucleophilic attacks and esterification processes.

The biological activity of H-Pro-OtBu can be explained through its interaction with various biological targets:

- Peptide Synthesis : H-Pro-OtBu acts as an amino acid derivative that can facilitate the formation of peptide bonds, crucial in synthesizing biologically relevant peptides and proteins.

- Enzyme Inhibition : Some studies suggest that dibenzenesulfonimide derivatives may inhibit specific enzymes, potentially altering metabolic pathways.

1. Peptide Synthesis Applications

A study demonstrated the effectiveness of H-Pro-OtBu in synthesizing cyclic peptides, showcasing its utility in developing compounds with potential therapeutic effects. The incorporation of this compound allowed for increased stability and bioactivity of the synthesized peptides.

2. Enzyme Interaction Studies

Research indicates that the combination of H-Pro-OtBu with dibenzenesulfonimide can lead to interesting interactions with enzymes involved in metabolic processes. For instance, a study focused on the inhibition of specific proteases by dibenzenesulfonimide derivatives containing H-Pro-OtBu.

Comparative Analysis with Similar Compounds

To understand the uniqueness of H-Pro-OtBu, it is essential to compare its biological activity with other proline derivatives:

Q & A

Q. What are the key synthetic routes for H-Pro-OtBu · dibenzenesulfonimide, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Step 1 : Optimize solvent selection (e.g., dichloromethane vs. THF) to stabilize intermediates. Polar aprotic solvents often enhance nucleophilic substitution efficiency.

- Step 2 : Use catalytic bases (e.g., triethylamine) to deprotonate intermediates while avoiding excessive basicity that could hydrolyze the tert-butyl ester (OtBu) group.

- Step 3 : Monitor reaction progress via TLC or HPLC to isolate the product before side reactions (e.g., sulfonimide decomposition) occur.

- Key References : Mechanistic insights from dual metal-ketene activation in fluorination reactions (similar to dibenzenesulfonimide reactivity) .

Q. Which spectroscopic techniques are most effective for characterizing H-Pro-OtBu · dibenzenesulfonimide, and what spectral markers are critical for confirmation?

Methodological Answer:

- NMR :

- ¹H NMR : Look for tert-butyl singlet (~1.2–1.4 ppm) and proline backbone protons (δ 3.0–4.5 ppm).

- ¹³C NMR : Confirm OtBu carbonyl resonance (~170–175 ppm) and sulfonimide sulfur-bound carbons.

- IR : Validate sulfonimide S=O stretches (1350–1200 cm⁻¹) and ester C=O (1720–1750 cm⁻¹).

- MS : Use high-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- Guidance : Align with background research strategies for material characterization .

Q. How can researchers design stability studies for H-Pro-OtBu · dibenzenesulfonimide under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design :

- Variables : Test pH (2–10) and temperature (4°C to 60°C) in buffered solutions.

- Controls : Include inert atmospheres (N₂) to prevent oxidative degradation.

- Analysis : Quantify degradation products via LC-MS and compare kinetic stability using Arrhenius plots.

- Framework : Apply PICO (Population: compound; Intervention: environmental stress; Comparison: baseline stability; Outcome: degradation rate) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of H-Pro-OtBu · dibenzenesulfonimide in asymmetric catalysis?

Methodological Answer:

- Step 1 : Use Gaussian or ORCA software to model transition states, focusing on sulfonimide’s electron-withdrawing effects and proline’s chiral induction.

- Step 2 : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental kinetic data.

- Step 3 : Validate models by correlating computed activation energies with observed enantiomeric excess (ee) in catalytic cycles.

- Reference : Inspired by mechanistic studies of zwitterionic intermediates in dual metal-ketene systems .

Q. What strategies resolve contradictions in reported catalytic efficiencies of H-Pro-OtBu · dibenzenesulfonimide across studies?

Methodological Answer:

- Strategy 1 : Conduct a systematic meta-analysis to identify confounding variables (e.g., solvent purity, moisture levels).

- Strategy 2 : Replicate key studies under standardized conditions, using controlled reagent sources and inert environments.

- Strategy 3 : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental validity .

- Guidance : Leverage expert reviews to identify methodological flaws (e.g., unaccounted side reactions) .

Q. How can researchers optimize reaction conditions for H-Pro-OtBu · dibenzenesulfonimide using design of experiments (DoE)?

Methodological Answer:

- Step 1 : Define critical factors (e.g., temperature, catalyst loading, solvent ratio) and responses (yield, ee).

- Step 2 : Use fractional factorial designs to screen variables, followed by response surface methodology (RSM) for optimization.

- Step 3 : Validate predictions with confirmatory runs and statistical analysis (ANOVA).

- Resource : Align with literature synthesis strategies for parameter prioritization .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in NMR data for H-Pro-OtBu · dibenzenesulfonimide across different laboratories?

Methodological Answer:

Q. What advanced chromatographic methods improve separation of H-Pro-OtBu · dibenzenesulfonimide from byproducts?

Methodological Answer:

- HPLC : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomer resolution.

- GC-MS : Derivatize non-volatile components (e.g., silylation of proline groups) for better volatility.

- Guidance : Follow rigorous background research protocols for instrument calibration .

Ethical & Reporting Considerations

Q. How can researchers ensure reproducibility when publishing studies on H-Pro-OtBu · dibenzenesulfonimide?

Methodological Answer:

Q. What ethical frameworks apply to studies exploring biological interactions of H-Pro-OtBu · dibenzenesulfonimide?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.